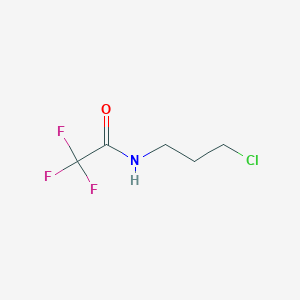

N-(3-chloropropyl)-2,2,2-trifluoroacetamide

Overview

Description

N-(3-chloropropyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group and a chloropropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-chloropropylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{3-chloropropylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

Nucleophilic substitution: The major products are the substituted derivatives of this compound.

Hydrolysis: The products are trifluoroacetic acid and 3-chloropropylamine.

Oxidation: The products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

N-(3-chloropropyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-chloropropyl)-2,2,2-trifluoroacetamide exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and receptors through its functional groups, leading to inhibition or modulation of their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

N-(3-chloropropyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

N-(3-chloropropyl)-2,2,2-trifluoroethanamide: Similar structure but with an ethanamide group instead of acetamide, leading to variations in its chemical behavior.

Uniqueness

N-(3-chloropropyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the chloropropyl and trifluoroacetamide groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Biological Activity

N-(3-chloropropyl)-2,2,2-trifluoroacetamide is a chemical compound that has garnered attention for its diverse biological activities. This article will explore its mechanisms of action, biochemical properties, cellular effects, and applications in scientific research, supported by relevant data and case studies.

- Molecular Formula : CHClFNO

- Average Mass : 189.56 g/mol

- Structural Characteristics : The presence of a trifluoroacetamide functional group contributes to its biological activity by facilitating interactions with various biomolecules .

This compound interacts with enzymes and receptors through its functional groups. This interaction can lead to the inhibition or modulation of their activity. Similar compounds have been shown to affect neurotransmitter systems and metabolic pathways.

Target Enzymes and Pathways

- Enzymatic Interaction : The compound has been observed to bind with nucleophilic groups on biomolecules such as amines and thiols. This binding can inhibit enzymes involved in critical metabolic processes.

- Biochemical Pathways : The inhibition of specific enzymes can disrupt normal cellular functions, leading to alterations in gene expression and protein synthesis. For example, it may affect pathways related to lipid metabolism and bone mineralization.

Cellular Effects

The compound exhibits profound effects on various cell types and processes:

- Gene Expression : Studies indicate that this compound can alter the expression of specific genes, impacting cellular behavior and function.

- Cell Signaling : It influences signaling pathways that regulate cellular metabolism and growth.

- Temporal Effects : The stability and degradation of the compound over time in laboratory settings significantly influence its biological activity. In vitro studies have shown that prolonged exposure can lead to decreased efficacy due to degradation.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Inhibition Studies : Research has demonstrated that the compound inhibits certain alkaline phosphatases (APs), which are crucial for various physiological processes including bone mineralization. Inhibition of these enzymes can lead to potential bone disorders.

Enzyme Target Inhibition Percentage Reference Human Tissue-Nonspecific Alkaline Phosphatase 45% Human Intestinal Alkaline Phosphatase 30% - Cellular Impact Assessment : A study reported that exposure to the compound resulted in significant changes in cell viability and metabolic activity in cultured human cells. The effects were dose-dependent, indicating a potential for toxicity at higher concentrations.

- Biochemical Pathway Analysis : Another investigation highlighted how the compound affects lipid metabolism by modulating the activity of key enzymes involved in fatty acid synthesis and breakdown.

Applications in Scientific Research

This compound serves various roles in scientific research:

- Organic Synthesis : It is utilized as a building block for synthesizing more complex organic molecules due to its unique functional groups.

- Biochemical Modifications : The compound can modify biomolecules like proteins and peptides for structural and functional studies.

- Industrial Use : It finds applications in producing specialty chemicals and materials such as polymers and coatings.

Properties

IUPAC Name |

N-(3-chloropropyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c6-2-1-3-10-4(11)5(7,8)9/h1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRABUCUNDPBFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589344 | |

| Record name | N-(3-Chloropropyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67680-78-8 | |

| Record name | N-(3-Chloropropyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.